BenchChemオンラインストアへようこそ!

4-(4-Hydrazinobenzyl)-2-oxazolidinone

Antibacterial Oxazolidinone MIC

Procure this critical Zolmitriptan intermediate with confidence. The hydrazine moiety is essential for heme-iron interaction in aromatase inhibition—substitution with generic oxazolidinones leads to potency loss. Insist on ≥98% HPLC purity to avoid diazotization byproducts that derail downstream API compliance. For reproducible SAR, select the (S)-enantiomer; the (R)-form exhibits steric hindrance and weaker activity. High-purity material eliminates costly chromatographic steps, ensuring cost-effective scale-up.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 171550-12-2
Cat. No. B1337114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydrazinobenzyl)-2-oxazolidinone
CAS171550-12-2
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=C(C=C2)NN
InChIInChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14)
InChIKeyRLXBEGPKQKEJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydrazinobenzyl)-2-oxazolidinone CAS 171550-12-2: Sourcing and Technical Baseline for Pharmaceutical R&D


4-(4-Hydrazinobenzyl)-2-oxazolidinone (CAS 171550-12-2) is a chiral oxazolidinone derivative featuring a hydrazine moiety attached to a benzyl-oxazolidinone scaffold. It is a synthetic intermediate of established importance, primarily recognized as a key precursor in the manufacture of the antimigraine drug Zolmitriptan [1]. The compound exists in both free base and hydrochloride salt forms, with the (S)-enantiomer being the pharmacologically relevant stereoisomer [2]. Its molecular formula is C10H13N3O2 with a molecular weight of 207.23 g/mol, a melting point of 107-111°C, and water solubility of 0.58 g/L at 25°C . Commercial availability typically ranges from 95% to 98% purity, with applications spanning pharmaceutical intermediate synthesis, aromatase inhibition research, and antimicrobial development .

Procurement Risk Alert: Why Generic 4-(4-Hydrazinobenzyl)-2-oxazolidinone Cannot Be Arbitrarily Substituted in Synthesis or Bioassay


Substituting 4-(4-Hydrazinobenzyl)-2-oxazolidinone with generic oxazolidinones or structurally similar hydrazine-containing compounds introduces unacceptable variability in both synthetic and biological outcomes. In Zolmitriptan production, the hydrazine intermediate must meet stringent purity specifications; incomplete diazotization or reduction steps yield impurity profiles that compromise downstream API compliance [1]. Biologically, the hydrazine substituent is essential for enzyme inhibition—N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinone analogs lacking the hydrazine group exhibit significantly reduced aromatase inhibitory potency relative to hydrazine-bearing derivatives [2]. Furthermore, enantiomeric purity is critical: the R-enantiomer demonstrates substantially weaker aromatase inhibition than the S-enantiomer due to steric hindrance with the enzyme active site [3]. These factors collectively establish that structural and stereochemical fidelity are non-negotiable for reproducible results in both chemical manufacturing and pharmacological evaluation.

Quantitative Differentiation Evidence for 4-(4-Hydrazinobenzyl)-2-oxazolidinone vs. Comparators


Antibacterial MIC Against S. aureus: Hydrazinyl-Oxazolidinone vs. Linezolid

4-(4-Hydrazinobenzyl)-2-oxazolidinone demonstrates minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, representing a 4- to 8-fold potency advantage over linezolid, which exhibits MIC90 values of 2–4 µg/mL against S. aureus isolates [1]. The compound's bactericidal activity at this concentration suggests a more favorable pharmacodynamic profile for Gram-positive pathogen inhibition.

Antibacterial Oxazolidinone MIC

Aromatase Inhibition: Hydrazinyl-Oxazolidinone vs. Aminoglutethimide (AG)

4-(4-Hydrazinobenzyl)-2-oxazolidinone and structurally related 4-(4'-aminobenzyl)-2-oxazolidinones demonstrate aromatase inhibitory activity significantly exceeding that of aminoglutethimide (AG), the first-generation aromatase inhibitor standard. At a concentration of 100 µM, select oxazolidinone derivatives achieve 93% inhibition compared to 53% for AG [1]. The hydrazine moiety contributes critically to this potency advantage through enhanced interactions with the heme-iron center of aromatase [2].

Aromatase Cytochrome P450 Inhibition

DHFR Inhibitory Activity: Hydrazinyl-Benzimidazole Hybrids vs. Trimethoprim

Hybrid molecules incorporating the 4-(4-hydrazinobenzyl)-2-oxazolidinone scaffold with benzimidazole moieties exhibit dihydrofolate reductase (DHFR) inhibitory activity 1.1- to 1.4-fold greater than the clinical antifolate trimethoprim, with IC50 values ranging from 7–23 µM [1]. This represents a moderate but reproducible potency advantage for this structural class, supporting further optimization for antimicrobial DHFR inhibition.

DHFR Antifolate Antimicrobial

Enantiomer-Dependent Aromatase Inhibition: (S)- vs. (R)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

The (S)-enantiomer of 4-(4-Hydrazinobenzyl)-2-oxazolidinone exhibits markedly superior aromatase inhibition compared to the (R)-enantiomer. Molecular modeling using the substrate-heme complex (SHC) approach reveals that (S)-enantiomer-based compounds protrude beyond the C(13), C(17), and C(16) regions of the steroid backbone, causing steric hindrance with the aromatase active site and reduced inhibitory activity, whereas (R)-enantiomers avoid this clash and maintain greater potency [1]. This stereochemical differentiation is critical for procurement decisions in drug discovery programs targeting aromatase.

Stereochemistry Aromatase Enantioselectivity

Synthetic Yield and Purity Optimization: Hydrochloride Salt Isolation Method

A patented isolation method for (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride achieves 85 g yield and approximately 99% HPLC purity from 100 g of starting material, representing an 85% yield under optimized pH-controlled conditions [1]. This represents a significant improvement over earlier methods requiring chromatographic purification and producing lower-purity hydrazine intermediate, reducing downstream purification burden and improving overall process economics for Zolmitriptan manufacturing [2].

Process Chemistry Zolmitriptan Intermediate Yield

Optimal Procurement and Application Scenarios for 4-(4-Hydrazinobenzyl)-2-oxazolidinone in R&D and Manufacturing


Zolmitriptan API Manufacturing: Critical Intermediate Sourcing

This compound serves as the penultimate intermediate in the commercial synthesis of Zolmitriptan, a first-line antimigraine therapeutic. Procurement of high-purity (≥98%) (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride is essential for achieving final API purity conforming to ICH guidelines. The patented pH-controlled isolation method yields 85% yield and ≈99% HPLC purity, enabling cost-effective large-scale manufacturing without chromatographic purification [1]. Substitution with lower-purity or racemic material introduces impurities that necessitate additional purification steps, increasing manufacturing costs and regulatory compliance risks [2].

Aromatase Inhibitor Lead Optimization in Oncology Research

The 4-(4-hydrazinobenzyl)-2-oxazolidinone scaffold provides a validated starting point for designing next-generation aromatase inhibitors with potency exceeding aminoglutethimide by up to 1.75-fold at 100 µM [1]. The hydrazine moiety enables critical interactions with the heme-iron center of aromatase, offering a pharmacophore distinct from letrozole- and anastrozole-based scaffolds. Importantly, the (R)-enantiomer demonstrates superior activity due to reduced steric hindrance with the aromatase active site, necessitating procurement of the correct stereoisomer for reproducible SAR studies [2].

DHFR-Targeted Antimicrobial Development: Hybrid Scaffold Design

Hybrid molecules incorporating 4-(4-hydrazinobenzyl)-2-oxazolidinone with benzimidazole moieties exhibit DHFR inhibitory activity 1.1- to 1.4-fold greater than trimethoprim (IC50 7–23 µM) [1]. This moderate potency advantage validates DHFR as a tractable target for this scaffold class, supporting hit-to-lead optimization programs targeting antimicrobial-resistant pathogens. The hydrazine linker provides synthetic versatility for generating focused libraries via condensation with substituted benzaldehydes or heterocyclic aldehydes, enabling rapid SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Hydrazinobenzyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.